molecular formula C6H12ClNO B15227897 1-Azaspiro[3.3]heptan-6-ol hydrochloride

1-Azaspiro[3.3]heptan-6-ol hydrochloride

Cat. No.: B15227897
M. Wt: 149.62 g/mol
InChI Key: FXUWPXJDIOMIOC-UHFFFAOYSA-N
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Description

1-Azaspiro[3.3]heptan-6-ol hydrochloride is a spirocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique spirocyclic structure, which consists of two fused rings sharing a single carbon atom. The presence of the azaspiro scaffold imparts unique chemical and biological properties, making it a valuable target for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-azaspiro[3.3]heptan-6-ol hydrochloride typically involves a multi-step process. One common method includes the thermal [2+2] cycloaddition between endocyclic alkenes and Graf’s isocyanate (ClO2S NCO), resulting in the formation of spirocyclic β-lactams. The β-lactam ring is then reduced using alane (AlH3) to yield 1-azaspiro[3.3]heptane .

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved through scalable and modular approaches. For instance, the reduction of the β-lactam intermediate with alane can be performed on a multi-gram scale, ensuring high overall yields .

Chemical Reactions Analysis

Types of Reactions: 1-Azaspiro[3.3]heptan-6-ol hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogues with different functional groups .

Mechanism of Action

The mechanism of action of 1-azaspiro[3.3]heptan-6-ol hydrochloride involves its interaction with specific molecular targets and pathways. As a bioisostere of piperidine, it can mimic the biological activity of piperidine-containing compounds. For example, when incorporated into anesthetic drugs, it interacts with sodium channels, leading to the inhibition of nerve signal transmission and resulting in anesthesia .

Properties

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

1-azaspiro[3.3]heptan-6-ol;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c8-5-3-6(4-5)1-2-7-6;/h5,7-8H,1-4H2;1H

InChI Key

FXUWPXJDIOMIOC-UHFFFAOYSA-N

Canonical SMILES

C1CNC12CC(C2)O.Cl

Origin of Product

United States

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